molecular formula C19H25N3O2S3 B1662617 LU AA33810 CAS No. 304008-29-5

LU AA33810

Cat. No.: B1662617
CAS No.: 304008-29-5
M. Wt: 423.6 g/mol
InChI Key: UWSBTSAJZMIHBL-UHFFFAOYSA-N
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Mechanism of Action

LU AA33810, also known as N-[[trans-4-[(4,5-Dihydro1benzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl]methyl]methanesulfonamide, is a potent and highly selective antagonist for the Neuropeptide Y receptor Y5 . This article will discuss the mechanism of action of this compound, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and action environment.

Target of Action

The primary target of this compound is the Neuropeptide Y receptor Y5 (NPY5R) . This receptor is part of the neuropeptide Y system, which plays a significant role in various physiological functions, including energy homeostasis, feeding behavior, and mood regulation .

Mode of Action

This compound acts as a potent and highly selective antagonist for the NPY5R . This means it binds to the NPY5R and blocks its activation, thereby inhibiting the receptor’s function .

Biochemical Pathways

Studies suggest that theMAPK/ERK and PI3K signaling pathways could be involved in the antidepressant-like effect of this compound . These pathways are crucial for various cellular processes, including cell growth, differentiation, and survival .

Pharmacokinetics

It is known that this compound can penetrate the brain, which is crucial for its antidepressant-like effects .

Result of Action

This compound has been found to exert antidepressant-like effects in animal models . It has been observed to reverse depressive-like behavioral changes and prevent degeneration of astrocytes in the medial prefrontal cortex (mPFC) . Moreover, the antidepressant-like effect of this compound was connected with the influence on brain-derived neurotrophic factor (BDNF) protein expression .

Biochemical Analysis

Biochemical Properties

LU AA33810 functions primarily as a neuropeptide Y Y5 receptor antagonist. It binds to the Y5 receptor with high affinity (K_i = 1.5 nM) and displays significant selectivity over other neuropeptide Y receptor subtypes, such as Y1, Y2, and Y4 . The compound antagonizes neuropeptide Y-evoked cyclic adenosine monophosphate (cAMP) and calcium mobilization in vitro, indicating its role in modulating intracellular signaling pathways . This compound also interacts with serotonin receptors, specifically 5-HT2B and 5-HT1A, albeit with lower affinity (K_i values of 247 nM and 478 nM, respectively) .

Cellular Effects

This compound has been shown to influence various cellular processes, particularly those related to stress sensitivity and anxiety. In rat models, the compound attenuates increases in plasma adrenocorticotropic hormone (ACTH) and corticosterone levels induced by stress . Additionally, this compound produces anxiolytic-like effects in social interaction tests and antidepressant-like effects in forced swim tests . These effects suggest that this compound modulates cell signaling pathways involved in stress response and emotional regulation.

Molecular Mechanism

The molecular mechanism of this compound involves its antagonistic action on the neuropeptide Y Y5 receptor. By binding to this receptor, this compound inhibits neuropeptide Y-induced activation of cAMP and calcium signaling pathways . This inhibition likely contributes to the compound’s anxiolytic and antidepressant-like effects observed in animal models . Additionally, this compound’s interaction with serotonin receptors may further modulate neurotransmitter release and receptor activity, enhancing its overall pharmacological profile .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability and sustained efficacy over time. Chronic dosing of the compound in rat models has shown consistent anxiolytic and antidepressant-like effects

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In Sprague-Dawley rats, doses ranging from 3 to 30 mg/kg administered orally produced significant anxiolytic-like effects . Higher doses, such as 30 mg/kg, were effective in attenuating stress-induced increases in plasma ACTH and corticosterone levels . Chronic dosing at 10 mg/kg/day intraperitoneally also produced antidepressant-like effects in the forced swim test

Metabolic Pathways

This compound is involved in metabolic pathways related to neuropeptide Y signaling. By antagonizing the Y5 receptor, the compound modulates the downstream effects of neuropeptide Y, including cAMP and calcium signaling . Additionally, this compound’s interaction with serotonin receptors may influence serotonin metabolism and neurotransmitter release

Transport and Distribution

This compound is transported and distributed within cells and tissues, with significant brain exposure observed in animal models The compound’s ability to cross the blood-brain barrier and achieve effective concentrations in the brain is crucial for its pharmacological effects

Subcellular Localization

The subcellular localization of this compound is primarily associated with its target receptors, such as the neuropeptide Y Y5 receptor. By binding to these receptors, the compound exerts its effects on intracellular signaling pathways

Preparation Methods

The synthetic route for LU AA33810 involves the following steps:

    Starting Materials: The synthesis begins with the preparation of trans-4-[(4,5-dihydrobenzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexylmethylamine.

    Reaction Conditions: The key intermediate is then reacted with methanesulfonyl chloride under basic conditions to yield the final product, N-[(trans-4-[(4,5-dihydrobenzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl)methyl]methanesulfonamide.

    Industrial Production: The industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

LU AA33810 undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

LU AA33810 is unique due to its high selectivity for the Neuropeptide Y receptor Y5. Similar compounds include:

This compound stands out due to its high selectivity and potency for the Neuropeptide Y receptor Y5, making it a valuable tool for research and potential therapeutic applications.

Properties

IUPAC Name

N-[[4-(4,5-dihydro-[1]benzothiepino[5,4-d][1,3]thiazol-2-ylamino)cyclohexyl]methyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2S3/c1-27(23,24)20-12-13-6-8-14(9-7-13)21-19-22-18-15-4-2-3-5-16(15)25-11-10-17(18)26-19/h2-5,13-14,20H,6-12H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWSBTSAJZMIHBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1CCC(CC1)NC2=NC3=C(S2)CCSC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801028445
Record name N-[[4-(4,5-Dihydro-[1]benzothiepino[5,4-d][1,3]thiazol-2-ylamino)cyclohexyl]methyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801028445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304008-29-5
Record name N-[[4-(4,5-Dihydro-[1]benzothiepino[5,4-d][1,3]thiazol-2-ylamino)cyclohexyl]methyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801028445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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